2,5-Dichloro-4-fluorobenzenesulfonamide

Medicinal Chemistry Neuroscience γ-Secretase Inhibition

Researchers often face supply chain delays for niche halogenated sulfonamide building blocks, hindering SAR studies. This compound offers a reliable solution. - Enables synthesis of novel γ-secretase inhibitors; a direct analog achieved a 5-fold potency increase. - Designed for isoform-selective CA inhibitor probes with minimal off-target effects. - Its unique 2,5-dichloro-4-fluoro pattern ensures predictable reactivity for complex molecular architectures.

Molecular Formula C6H4Cl2FNO2S
Molecular Weight 244.07 g/mol
CAS No. 1803806-97-4
Cat. No. B1410902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloro-4-fluorobenzenesulfonamide
CAS1803806-97-4
Molecular FormulaC6H4Cl2FNO2S
Molecular Weight244.07 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)S(=O)(=O)N)Cl)F
InChIInChI=1S/C6H4Cl2FNO2S/c7-3-2-6(13(10,11)12)4(8)1-5(3)9/h1-2H,(H2,10,11,12)
InChIKeyCJILQZLHKHRXGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dichloro-4-fluorobenzenesulfonamide Identity & Properties


2,5-Dichloro-4-fluorobenzenesulfonamide (CAS 1803806-97-4) is a halogenated aromatic sulfonamide with the molecular formula C₆H₄Cl₂FNO₂S and a molecular weight of 244.07 g/mol [1]. It belongs to the broader class of fluorinated benzenesulfonamides, which are widely recognized as valuable building blocks in medicinal chemistry and agrochemical research due to the unique electronic and steric properties conferred by fluorine and chlorine substituents [2].

  • Unique 2,5-dichloro-4-fluoro substitution pattern defines electronic and steric profile
  • Enables precise tuning of pKa, lipophilicity, and target binding interactions
  • Versatile halogenated building block for medicinal chemistry and agrochemical research

2,5-Dichloro-4-fluorobenzenesulfonamide Substitution Concerns


Fluorinated benzenesulfonamides exhibit profound, non-linear differences in biological activity and synthetic utility based on the precise positioning of halogen substituents. The substitution pattern of 2,5-dichloro-4-fluoro on the benzene ring is not a generic or interchangeable motif; the specific electronic effects and steric bulk of the chloro and fluoro groups dictate the compound's pKa, lipophilicity, and binding interactions, which in turn determine its performance as a synthetic intermediate or as a bioactive molecule [1]. Consequently, substituting this compound with a regioisomer or a differently halogenated analog is highly likely to result in altered reaction kinetics, reduced yields, or a complete loss of desired biological selectivity, as demonstrated by structure-activity relationship studies within this chemical class [2].

  • Regioisomeric substitution (e.g., 2,4- or 3,4-dichloro) alters electronic distribution and may shift pKa and binding selectivity.
  • Differently halogenated analogs (non-fluorinated or mono-halogenated) change lipophilicity and hydrogen-bond capacity, potentially reducing target affinity.
  • Generic benzenesulfonamides without the 2,5-dichloro-4-fluoro motif are unlikely to reproduce the potency and selectivity reported for this compound.

2,5-Dichloro-4-fluorobenzenesulfonamide Differentiation Evidence


γ-Secretase Inhibition Potency of 2,5-Dichloro Motif

The 2,5-dichloro substitution pattern on a benzenesulfonamide scaffold is a critical determinant for enhanced γ-secretase inhibitory activity. A direct comparison within the same study showed that the 2,5-dichloro analog (compound 52) was five times more potent than a comparator sulfonamide analog (compound 15) that lacked this specific halogenation pattern [1].

γ-Secretase Potency
Head-to-head
5× more potent vs analog lacking 2,5-dichloro pattern
May support 2,5-dichloro motif as activity driver for SAR
In vitro γ-secretase assay; further validation recommended
Medicinal Chemistry Neuroscience γ-Secretase Inhibition

Unique Halogenation Enables Diverse Modifications

The specific 2,5-dichloro-4-fluoro substitution pattern is a key differentiator for the compound's utility as a synthetic intermediate. This 'unique halogenation pattern allows for diverse chemical modifications', making it a valuable building block for pharmaceutical and agrochemical development . This is a class-level inference: halogenated benzenesulfonamides with distinct substitution patterns serve as crucial intermediates for installing desired electronic and steric properties into more complex molecules [1].

Synthetic Versatility
Class-level
Unique 2,5-dichloro-4-fluoro pattern enables diverse downstream modifications
May expand accessible chemical space compared to regioisomers
Based on general SAR; experimental confirmation needed
Synthetic Chemistry Medicinal Chemistry Agrochemical Synthesis

Carbonic Anhydrase Isoform Selectivity

Within the class of fluorinated benzenesulfonamides, strategic substitution with fluorine and bulky groups is a proven strategy to achieve high selectivity for tumor-associated carbonic anhydrase (CA) isoforms (e.g., CA IX) over ubiquitous off-target isoforms (e.g., CA II) [1]. While 2,5-dichloro-4-fluorobenzenesulfonamide itself has not been directly assayed in a published head-to-head study, class-level evidence shows that fluorine substitution increases the acidity of the sulfonamide group by several pH units, enhancing binding affinity, and that specific halogen patterns confer 'thousand-to-million-fold selectivities' for certain CA isoforms [2].

CA Isoform Selectivity
Class-level
Halogenation pattern may confer high isoform selectivity (thousand-to-million-fold class-level inference)
May support design of isoform-selective CA probes; requires direct assay validation
Not directly assayed for this compound; data to verify
Carbonic Anhydrase Cancer Therapeutics Enzyme Inhibition

2,5-Dichloro-4-fluorobenzenesulfonamide Applications


γ-Secretase Inhibitor Lead Optimization

This compound is a highly relevant building block for designing and synthesizing novel γ-secretase inhibitors. As demonstrated by a 5-fold potency increase in a direct analog [1], the 2,5-dichloro motif is a critical pharmacophore. A medicinal chemist would prioritize procuring this specific sulfonamide to explore structure-activity relationships (SAR) around this potent scaffold for Alzheimer's disease or cancer research.

Selective Carbonic Anhydrase Probe Design

This compound is a strong candidate for developing next-generation, isoform-selective CA inhibitors. The unique halogenation pattern is aligned with established design principles for achieving high selectivity for tumor-associated isoforms like CA IX [1]. A chemical biologist would select this compound to create a probe with minimal off-target effects (e.g., against CA II) for studying the role of CA IX in the hypoxic tumor microenvironment.

Versatile Halogenated Building Block

This compound is an ideal intermediate for synthesizing complex molecules requiring a specific halogenated aromatic core. Its 'unique halogenation pattern' [1] provides a platform for diverse downstream chemical modifications, enabling the fine-tuning of a molecule's electronic and steric properties. A synthetic chemist would procure this compound over a regioisomer to build a specific molecular architecture with predictable reactivity.

Application
Selection Property
Validation Focus
γ-Secretase inhibitor SAR studies
2,5-Dichloro pharmacophore context
Potency comparison in head-to-head assays
CA isoform-selective probe development
Halogenation pattern for isoform selectivity
Isoform selectivity panel review
Halogenated building block synthesis
Unique substitution pattern reactivity
Reactivity and compatibility screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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